molecular formula C9H15NO2 B1418874 9-Oxa-2-azaspiro[5.5]undecan-1-one CAS No. 1185320-34-6

9-Oxa-2-azaspiro[5.5]undecan-1-one

Cat. No. B1418874
CAS RN: 1185320-34-6
M. Wt: 169.22 g/mol
InChI Key: GRQWYGAXLZOYEE-UHFFFAOYSA-N
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Description

9-Oxa-2-azaspiro[5.5]undecan-1-one is a chemical compound with the molecular formula C9H15NO2 . It is a member of the spirocyclic family of compounds, which have been studied extensively due to their unique properties.


Molecular Structure Analysis

The molecular structure of 9-Oxa-2-azaspiro[5.5]undecan-1-one consists of a spirocyclic ring system, which includes a nitrogen atom and an oxygen atom . The InChI code for this compound is 1S/C9H15NO2/c11-7-5-9(8(12)10-6-7)1-3-13-4-2-9/h7,11H,1-6H2,(H,10,12) .


Physical And Chemical Properties Analysis

9-Oxa-2-azaspiro[5.5]undecan-1-one has a molecular weight of 169.22 . It is predicted to have a boiling point of 369.4° C at 760 mmHg, a density of 1.1 g/cm3, and a refractive index of n20D 1.51 .

Scientific Research Applications

Antibiotic Synthesis

Derivatives of 1-oxa-9-azaspiro[5.5]undecane have been utilized to synthesize derivatives of the antibiotic ciprofloxacin, showing activity against certain bacterial strains .

Proteomics Research

This compound is also used in proteomics research, where it can be involved in the study of proteins and their functions within biological systems .

Medicinal Chemistry

In medicinal chemistry, 9OA derivatives are explored for their potential as potent and selective inhibitors in various therapeutic areas .

Safety and Hazards

The safety information for 9-Oxa-2-azaspiro[5.5]undecan-1-one indicates that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

9-oxa-2-azaspiro[5.5]undecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-8-9(2-1-5-10-8)3-6-12-7-4-9/h1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQWYGAXLZOYEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)C(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672479
Record name 9-Oxa-2-azaspiro[5.5]undecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Oxa-2-azaspiro[5.5]undecan-1-one

CAS RN

1185320-34-6
Record name 9-Oxa-2-azaspiro[5.5]undecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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